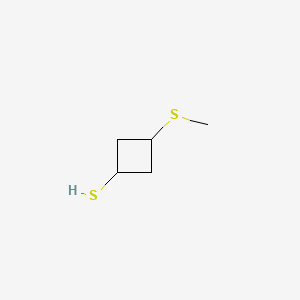![molecular formula C12H16N2O3 B13455361 Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)
Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The spirocyclic framework provides a rigid and three-dimensional structure, which is beneficial for interacting with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves multiple steps. One efficient synthetic route includes the reduction of a nitrile intermediate using lithium aluminum hydride, which furnishes the primary amine. This amine then spontaneously displaces a tosyl group to form the azaspiro[3.3]heptane derivative . Another method involves the use of Baeyer-Villiger monooxygenase-catalyzed oxidation to prepare γ-butyrolactone derivatives .
Industrial Production Methods
the scalable synthetic routes described in the literature suggest that it can be produced in sufficient quantities for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Catalyzed by Baeyer-Villiger monooxygenase to form γ-butyrolactone derivatives.
Reduction: Using lithium aluminum hydride to reduce nitrile intermediates.
Substitution: Displacement of tosyl groups by primary amines.
Common Reagents and Conditions
Oxidation: Baeyer-Villiger monooxygenase, typically in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Tosyl chloride and primary amines under basic conditions.
Major Products
The major products formed from these reactions include γ-butyrolactone derivatives and azaspiro[3.3]heptane derivatives .
Scientific Research Applications
Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action for tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is not fully elucidated. its spirocyclic structure allows it to interact with various molecular targets, potentially inhibiting or modulating biological pathways. The rigid framework of the compound provides a unique three-dimensional shape that can fit into specific binding sites on proteins or enzymes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- N-Boc-6-oxo-2-azaspiro[3.3]heptane
- 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the cyano group, which adds to its chemical reactivity and potential for further functionalization. This distinguishes it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl 3-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c1-11(2,3)17-10(16)14-7-12(9(14)6-13)4-8(15)5-12/h9H,4-5,7H2,1-3H3 |
InChI Key |
PCDGCTPIXUEYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C#N)CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


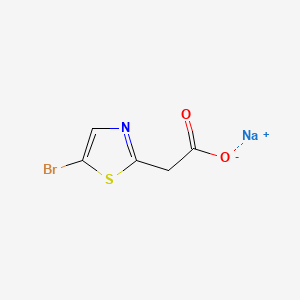
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
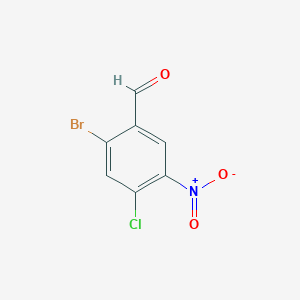
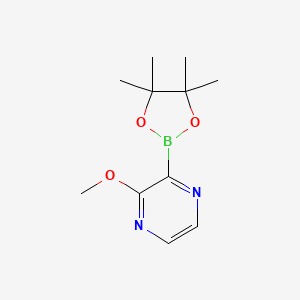
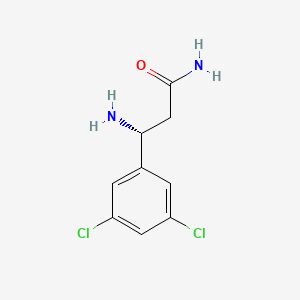
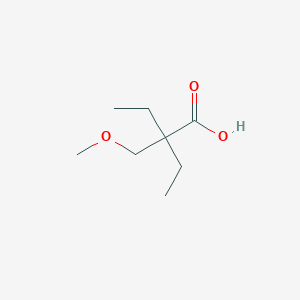
![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
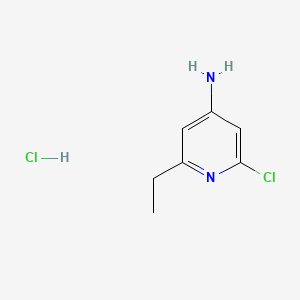
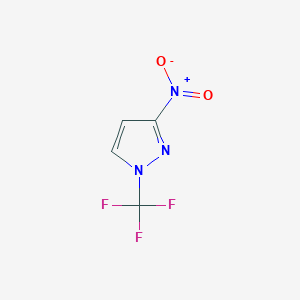
![2-Azaspiro[3.6]decane](/img/structure/B13455356.png)
